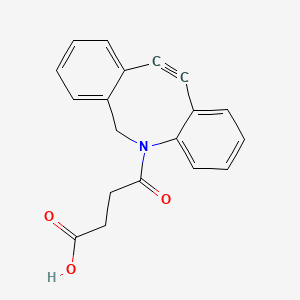
Ddr1-IN-1
Übersicht
Beschreibung
DDR1-IN-1 is a potent and selective DDR1 receptor tyrosine kinase inhibitor . It has an IC50 value of 105 nM, which means it can inhibit DDR1 at this concentration . It is less potent for DDR2, with an IC50 value of 413 nM . DDR1-IN-1 is a secondary carboxamide .
Synthesis Analysis
The synthesis of DDR1-IN-1 involves the formal condensation of the carboxy group of 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid with the amino group of 5-(5-amino-2-methylphenoxy)-1,3-dihydro-2H-indol-2-one . More detailed information about the synthesis process can be found in the paper titled "Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models" .
Molecular Structure Analysis
DDR1-IN-1 is composed of an outer extracellular domain, which interacts with the ligand, transmembrane region, and intracellular cytoplasmic domain which transmits the signal via kinase domain . The molecular formula of DDR1-IN-1 is C30H31F3N4O3 .
Chemical Reactions Analysis
DDR1-IN-1 binds to DDR1 in the ‘DFG-out’ conformation and inhibits DDR1 autophosphorylation in cells at submicromolar concentrations . It has good selectivity as assessed against a panel of 451 kinases .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
“Ddr1-IN-1” has been identified as a promising target for cancer therapy . It plays critical roles in regulating essential cellular processes such as morphogenesis, differentiation, proliferation, adhesion, migration, invasion, and matrix remodeling . Dysregulation of DDR has been attributed to a variety of human cancer disorders, for instance, non-small-cell lung carcinoma (NSCLC), ovarian cancer, glioblastoma, and breast cancer .
Inhibition of Melanoma Cell Proliferation
“Ddr1-IN-1” has been shown to inhibit melanoma cell proliferation in both in vitro and ex vivo assays . It was effective in animal melanoma xenograft models .
Treatment of Inflammatory Disorders
DDR dysregulation has also been linked to some inflammatory disorders . Therefore, “Ddr1-IN-1” could potentially be used in the treatment of these conditions.
Treatment of Neurodegenerative Disorders
In addition to cancer and inflammatory disorders, DDR dysregulation has been associated with some neurodegenerative disorders . This suggests that “Ddr1-IN-1” could have potential applications in the treatment of these disorders.
Drug Repurposing
“Ddr1-IN-1” has been identified via a drug repurposing approach . This means it could potentially be used in the treatment of other conditions that it was not originally intended for.
Structure-Guided Medicinal Chemistry Optimization
“Ddr1-IN-1” has been used as a starting point for structure-guided medicinal chemistry optimization . This has led to the development of a series of tetrahydroisoquinoline carboxamide inhibitors , which could have their own unique applications.
Wirkmechanismus
Target of Action
Ddr1-IN-1 is a potent and selective inhibitor of the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase. DDR1 plays a crucial role in various cellular processes, including cell proliferation, adhesion, migration, and extracellular matrix remodeling. It is activated by collagen binding, which is essential for its function in tissue homeostasis and repair .
Mode of Action
Ddr1-IN-1 inhibits DDR1 by binding to its kinase domain, preventing autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling pathways that DDR1 typically regulates. The compound has an IC50 value of 105 nM for DDR1, indicating its high potency. It is less potent against DDR2, with an IC50 of 413 nM .
Biochemical Pathways
The inhibition of DDR1 by Ddr1-IN-1 affects several biochemical pathways. DDR1 is involved in the regulation of matrix metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling. By inhibiting DDR1, Ddr1-IN-1 reduces MMP activity, leading to decreased matrix degradation and altered cell-matrix interactions. This can impact processes such as cell migration and invasion, particularly in cancerous tissues .
Pharmacokinetics
The pharmacokinetic properties of Ddr1-IN-1, including absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and therapeutic efficacy Ddr1-IN-1 is highly soluble in DMSO and has moderate solubility in ethanolThe compound’s stability and bioavailability are influenced by its chemical structure and the presence of functional groups that affect its interaction with biological membranes .
Result of Action
At the molecular level, Ddr1-IN-1’s inhibition of DDR1 leads to reduced autophosphorylation and downstream signaling. This results in decreased cell proliferation, migration, and invasion, particularly in cancer cells where DDR1 is often overexpressed. At the cellular level, these effects translate to reduced tumor growth and metastasis, making Ddr1-IN-1 a promising candidate for cancer therapy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of Ddr1-IN-1. For instance, the compound’s solubility and stability might vary with changes in pH, affecting its bioavailability. Additionally, interactions with other proteins or inhibitors in the cellular environment can modulate its effectiveness. Understanding these factors is crucial for optimizing the therapeutic use of Ddr1-IN-1 .
Safety and Hazards
Zukünftige Richtungen
DDR1-IN-1 can serve as a potential therapeutic target and prognostic marker for various malignancies due to its vital role in tumorigenesis and tumor immunity . There is currently great interest in investigating the physical properties of the ECM network as a potential target for immune therapies . The role of physical properties such as solid stress, stiffness, fluid pressure, and microarchitecture of the extracellular matrix (ECM) have thus far been underappreciated, but are beginning to gain recognition for the importance of their role in the context of the TME and tumor treatment .
Relevant Papers
There are several relevant papers that provide more information about DDR1-IN-1. For example, the paper titled “Targeting of DDR1 with antibody-drug conjugates has antitumor effects in a mouse model of colon carcinoma” discusses how DDR1 has been identified as a cancer-associated receptor tyrosine kinase that is highly expressed in several malignancies relative to normal tissues . Another paper titled “Research progress of DDR1 inhibitors in the treatment of fibrotic diseases” discusses the role of DDR1 in regulating cellular functions such as proliferation, differentiation, invasion, migration, and matrix remodeling . A third paper titled “Identification of novel discoidin domain receptor 1 (DDR1) inhibitors: From in silico screening to X-ray crystallography” discusses the identification of novel DDR1 inhibitors .
Eigenschaften
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N4O3/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZPVMOOEJAZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ddr1-IN-1 | |
CAS RN |
1449685-96-4 | |
| Record name | 1449685-96-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: DDR1-IN-1 binds to the DDR1 kinase domain in the ‘DFG-out’ conformation. [, ] This binding inhibits DDR1 autophosphorylation, a key step in DDR1 activation and downstream signaling. [] The inhibition of DDR1 autophosphorylation disrupts downstream signaling pathways implicated in cell proliferation, adhesion, migration, and invasion. [, ]
A: Simultaneous inhibition of DDR1 with DDR1-IN-1 and integrins αVβ3/αVβ5 with cilengitide significantly reduced clonogenicity and enhanced cellular radiosensitivity in glioblastoma cells. [] This combination also impaired the repair of DNA double-strand breaks, suggesting a link to DNA repair mechanisms. [] This research highlights a potential therapeutic strategy for enhancing the radiosensitivity of glioblastoma.
A: Yes. DDR1-IN-1 has demonstrated anti-proliferative effects in colorectal cancer cell lines when used in combination with inhibitors of PI3K and mTOR. [] Additionally, DDR1-IN-1 significantly inhibited melanoma cell proliferation in vitro, ex vivo, and in tumor xenografts. [] This suggests that DDR1 inhibition holds therapeutic promise for these cancer types.
A: Research indicates that collagen XV can inhibit hepatocellular carcinoma (HCC) metastasis by downregulating DDR1 and the transcription factors Snail and Slug, which are involved in EMT. [] Inhibition of DDR1 by DDR1-IN-1 further suppressed the expression of genes promoting EMT, suggesting a role for DDR1 in this process. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606929.png)
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)
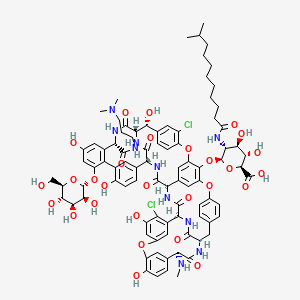

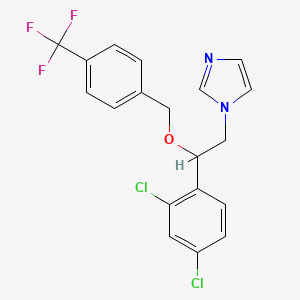

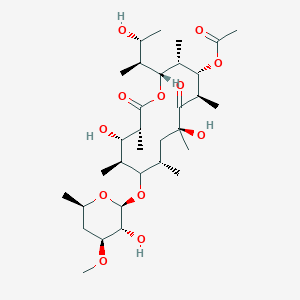
![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline](/img/structure/B606943.png)

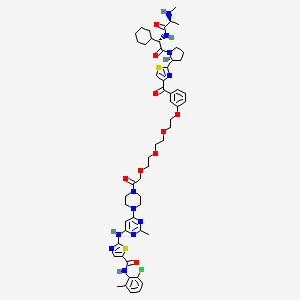
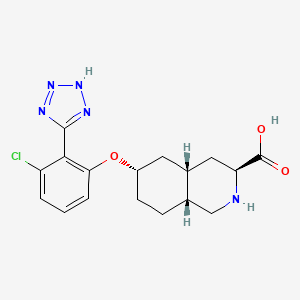
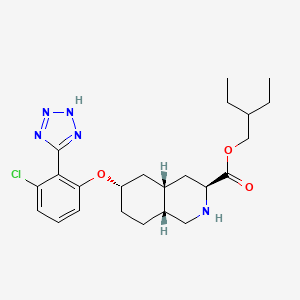
![[3-Nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B606948.png)
